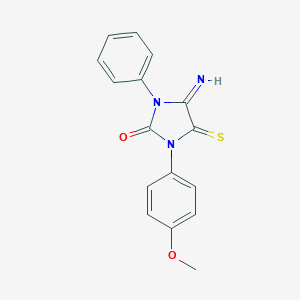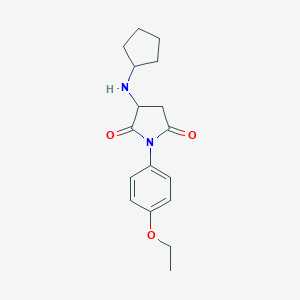
4-Imino-1-(4-methoxyphenyl)-3-phenyl-5-sulfanylideneimidazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Imino-1-(4-methoxyphenyl)-3-phenyl-5-sulfanylideneimidazolidin-2-one is a chemical compound that belongs to the class of imidazolidinones. It is also known as PMSF (phenylmethylsulfonyl fluoride) and is commonly used as a protease inhibitor in biochemistry and molecular biology research. PMSF is a colorless, crystalline solid that is soluble in organic solvents like ethanol and acetone.
作用機序
PMSF inhibits proteases by reacting with the active site of the enzyme. It forms a covalent bond with the serine residue in the active site, which inactivates the enzyme. PMSF is a reversible inhibitor, which means that the inhibition can be reversed by removing the inhibitor or by diluting the sample.
Biochemical and Physiological Effects
PMSF has no known biochemical or physiological effects on living organisms. It is a synthetic compound that is not found in nature. PMSF is not toxic to cells or tissues at the concentrations used in scientific research.
実験室実験の利点と制限
PMSF is a widely used protease inhibitor in scientific research. It is effective in inhibiting a wide range of serine proteases and is easy to use. PMSF is stable in solution and can be stored for long periods. However, PMSF has some limitations. It is not effective in inhibiting other types of proteases like cysteine proteases and metalloproteases. PMSF is also not suitable for use in some biochemical assays like those that require reducing agents like DTT or beta-mercaptoethanol.
将来の方向性
There are several future directions for research on PMSF. One area of research is the development of new protease inhibitors that are more effective and selective than PMSF. Another area of research is the use of PMSF in the study of protease-mediated diseases like cancer and neurodegenerative disorders. PMSF has been shown to inhibit the activity of proteases that are involved in these diseases, and further research could lead to the development of new therapies. Finally, there is a need for more research on the mechanism of action of PMSF and its interaction with proteases at the molecular level. This could lead to a better understanding of how PMSF works and how it can be optimized for specific applications.
Conclusion
In conclusion, PMSF is a widely used protease inhibitor in scientific research. It is effective in inhibiting a wide range of serine proteases and is easy to use. PMSF has no known biochemical or physiological effects on living organisms, and it is stable in solution. However, PMSF has some limitations, and there is a need for more research on its mechanism of action and future applications. Overall, PMSF is an important tool for studying proteases and their role in biological processes.
合成法
PMSF can be synthesized by reacting phenylmethylsulfonyl chloride with ammonia and 4-methoxybenzylamine in the presence of a catalyst like triethylamine. The reaction takes place at room temperature and produces PMSF as a white crystalline solid. The yield of PMSF is usually high, and the purity can be improved by recrystallization.
科学的研究の応用
PMSF is widely used in scientific research as a protease inhibitor. It is used to prevent the degradation of proteins by proteases during protein extraction and purification. PMSF is particularly effective in inhibiting serine proteases like trypsin, chymotrypsin, and thrombin. It is also used to inhibit proteases in cell lysates and tissue extracts. PMSF has been used in various biochemical and molecular biology techniques like gel electrophoresis, western blotting, and enzyme assays.
特性
CAS番号 |
252004-99-2 |
|---|---|
製品名 |
4-Imino-1-(4-methoxyphenyl)-3-phenyl-5-sulfanylideneimidazolidin-2-one |
分子式 |
C16H13N3O2S |
分子量 |
311.4 g/mol |
IUPAC名 |
4-imino-1-(4-methoxyphenyl)-3-phenyl-5-sulfanylideneimidazolidin-2-one |
InChI |
InChI=1S/C16H13N3O2S/c1-21-13-9-7-12(8-10-13)19-15(22)14(17)18(16(19)20)11-5-3-2-4-6-11/h2-10,17H,1H3 |
InChIキー |
OKOOAWSEDDGVFM-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2C(=S)C(=N)N(C2=O)C3=CC=CC=C3 |
正規SMILES |
COC1=CC=C(C=C1)N2C(=S)C(=N)N(C2=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-{[2-(2,4-Dichlorophenyl)ethyl]amino}-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B304394.png)
![1-(4-Ethoxy-phenyl)-3-[2-(3-methoxy-phenyl)-ethylamino]-pyrrolidine-2,5-dione](/img/structure/B304395.png)
![3-{[2-(2-Chlorophenyl)ethyl]amino}-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B304396.png)
![3-[(3,4-Dichlorobenzyl)amino]-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B304399.png)
![3-[(2-Chlorobenzyl)amino]-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B304400.png)
![2-{[1-(4-Ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]sulfanyl}-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile](/img/structure/B304405.png)
![N-[1-{[4-({4-nitrophenyl}sulfanyl)anilino]carbonyl}-2-(2-thienyl)vinyl]benzamide](/img/structure/B304406.png)
![2-(6,7-dichloro-1-hydroxy-3-oxo-3,4-dihydro-1,2,4-benzotriazin-2(1H)-yl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carbonitrile](/img/structure/B304407.png)
![2-[1-hydroxy-3-oxo-3,4-dihydro-1,2,4-benzotriazin-2(1H)-yl]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carbonitrile](/img/structure/B304408.png)
![3-(Cyclooctylamino)-1-[4-[3-(cyclooctylamino)-2,5-dioxopyrrolidin-1-yl]phenyl]pyrrolidine-2,5-dione](/img/structure/B304409.png)
![3-[2-(4-Methoxyphenyl)ethylamino]-1-[4-[3-[2-(4-methoxyphenyl)ethylamino]-2,5-dioxopyrrolidin-1-yl]phenyl]pyrrolidine-2,5-dione](/img/structure/B304412.png)
![3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-1-[4-(3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2,5-dioxo-1-pyrrolidinyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B304413.png)
![3-[(2,3-Dimethoxyphenyl)methylamino]-1-[4-[3-[(2,3-dimethoxyphenyl)methylamino]-2,5-dioxopyrrolidin-1-yl]phenyl]pyrrolidine-2,5-dione](/img/structure/B304414.png)